(1-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
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Overview
Description
(1-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is a useful research compound. Its molecular formula is C15H24N2O3S2 and its molecular weight is 344.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on compounds with structures analogous to "(1-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol", focusing on their synthesis and crystal structure analysis. For instance, studies on the synthesis and crystal structure of related sulfonyl-piperidin-4-yl-methanol compounds reveal insights into their molecular configuration, crystallization patterns, and intra- and intermolecular interactions. These studies highlight the chair conformation of the piperidine ring and the tetrahedral geometry around sulfur atoms, showcasing both inter- and intramolecular hydrogen bonds (Girish et al., 2008; Naveen et al., 2015).
Chemical Reactions and Mechanisms
Further research explores the chemical reactions and mechanisms involving compounds with similar structural features, such as the stereospecific rearrangements during the synthesis of pyrrolidines and related heterocycles from cyclizations of amino alcohols with vinyl sulfones. These studies elucidate the pathways and intermediates involved in the synthesis, offering valuable insights into the manipulation of molecular structures for desired outcomes (Back et al., 2003).
Potential Applications in Material Synthesis
The synthesis of compounds with similar structural motifs has implications for material science and pharmaceutical research, including the development of new materials with potential antimicrobial properties. For example, research on the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their evaluation for in vitro antimicrobial activities indicates the potential of such compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Catalysis and Organic Transformations
Research also delves into the catalytic applications of compounds structurally related to "this compound", exploring their roles in facilitating organic transformations. For instance, studies on the N-alkylation of amines with primary alcohols over halide clusters highlight the catalytic potential of related compounds in organic synthesis, demonstrating efficient pathways for the production of N-alkylated products (Kamiguchi et al., 2007).
Mechanism of Action
Target of Action
Piperidine and pyrrolidine derivatives are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of piperidine and pyrrolidine derivatives depends on their specific structure and the target they interact with. They can act as agonists or antagonists, inhibitors or activators, and their effects can be either reversible or irreversible .
Biochemical Pathways
These compounds can affect a variety of biochemical pathways. The specific pathways affected would depend on the exact structure of the compound and its target .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine and pyrrolidine derivatives can vary widely. Factors such as the compound’s size, polarity, and the presence of functional groups can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of these compounds can range from changes in cell signaling and function to the induction of cell death, depending on the specific compound and its target .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Future Directions
Properties
IUPAC Name |
[1-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-12-4-5-15(21-12)22(19,20)16-9-6-13(7-10-16)17-8-2-3-14(17)11-18/h4-5,13-14,18H,2-3,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKICTYFMPDUCDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)N3CCCC3CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.